Product packaging for Ethyl 6-methyl-5-nitronicotinate(Cat. No.:CAS No. 1211538-09-8)

Ethyl 6-methyl-5-nitronicotinate

Cat. No.: B1407459
CAS No.: 1211538-09-8
M. Wt: 210.19 g/mol
InChI Key: WQJCHEKAIFDWTN-UHFFFAOYSA-N
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Description

Contextualization within Nitronicotinate Ester Chemistry

Nitronicotinate esters represent a specific class of nicotinic acid esters where a nitro group is present on the pyridine (B92270) ring. The synthesis of nitronicotinates can be challenging and often involves multi-step processes. A general approach to synthesizing esters of nitro compounds involves the treatment of salts of nitro compounds with alkylating agents, which can result in the formation of nitronic acid esters. researchgate.net

The reactivity of nitronicotinate esters is influenced by the interplay of the electron-withdrawing nitro group and the ester functionality on the pyridine ring. Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to analyze the reaction mechanisms of nitronic esters. For instance, research on the rearrangement of internal nitronic esters and their cycloaddition reactions with other molecules has provided insights into their chemical behavior. nih.govresearchgate.net These studies suggest that nitronic esters can participate in complex, one-step reaction mechanisms. nih.govresearchgate.net

Significance of the Pyridine Core in Organic Synthesis

The pyridine ring is a fundamental structural motif in a vast array of organic compounds, including many pharmaceuticals, agrochemicals, and functional materials. environmentclearance.nic.ingoogle.com Its presence is significant for several reasons:

Versatility in Functionalization: The pyridine ring can be modified with various substituents at different positions, allowing for the fine-tuning of a molecule's chemical and physical properties. environmentclearance.nic.in

Pharmacological Importance: Many biologically active compounds contain a pyridine core. It is a key component in natural products like nicotine (B1678760) and in essential biomolecules such as the coenzyme NAD⁺. environmentclearance.nic.in

Influence on Solubility and Basicity: The nitrogen atom in the pyridine ring imparts a degree of polarity and basicity to the molecule, which can influence its solubility and how it interacts with biological targets. environmentclearance.nic.in

The synthesis of substituted pyridines is a major focus in organic chemistry, with various methods developed to introduce functional groups onto the pyridine ring. environmentclearance.nic.ingoogle.com

Overview of Research Trajectories for Ethyl 6-methyl-5-nitronicotinate

While specific research focused exclusively on this compound is limited, the research trajectories for this compound can be inferred from studies on closely related molecules. A significant area of interest is its potential application as a building block in the synthesis of more complex molecules with valuable biological activities.

For example, a related compound, methyl-6-chloro-5-nitronicotinate, is utilized as a precursor in the synthesis of anticoccidial agents, which are used to treat a parasitic disease in animals. chemicalbook.comchemicalbook.com This suggests that this compound could also serve as a valuable intermediate in the development of novel pharmaceuticals.

Furthermore, the broader class of substituted pyridine derivatives has been investigated for various therapeutic applications, including antiproliferative activity against cancer cell lines. acs.org Research in this area often involves the synthesis of a library of related compounds to establish structure-activity relationships, which could be a potential research direction for this compound. The synthesis of related 6-methylnicotinate (B8608588) esters often involves the oxidation of 2-methyl-5-ethylpyridine followed by esterification, a route that could potentially be adapted for the synthesis of this compound. google.comenvironmentclearance.nic.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B1407459 Ethyl 6-methyl-5-nitronicotinate CAS No. 1211538-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-methyl-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-8(11(13)14)6(2)10-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJCHEKAIFDWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211538-09-8
Record name Ethyl 6-methyl-5-nitronicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Reactivity and Reaction Pathways of Ethyl 6 Methyl 5 Nitronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Conversely, this electronic characteristic makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by strong electron-withdrawing groups like the nitro group. slideshare.netwikipedia.org

In SNAr reactions, a nucleophile attacks an aromatic ring, displacing a leaving group. wikipedia.org The presence of electron-withdrawing groups, especially those positioned ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.com

For ethyl 6-methyl-5-nitronicotinate, the nitro group at the 5-position significantly activates the pyridine ring for SNAr reactions. Nucleophilic attack is favored at the positions ortho and para to the nitro group. The reactivity order in SNAr reactions is often the reverse of that for leaving group ability in SN1/SN2 reactions, with fluoride (B91410) being the best leaving group among the halogens. strath.ac.uk

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction.

The reduction of nitroarenes is a fundamental transformation in organic synthesis, providing a common route to aromatic amines. liv.ac.uk This reduction can be achieved using a variety of reagents and conditions, including catalytic hydrogenation and metal-based reducing agents. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. wikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgyoutube.com The reaction is typically carried out under an atmosphere of hydrogen gas. youtube.com For instance, the reduction of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone, a related compound, is achieved using palladium on charcoal under a hydrogen atmosphere. Bimetallic catalysts, such as palladium-copper or palladium-silver nanoparticles on an alumina (B75360) support, have also been shown to be effective for the selective hydrogenation of pyridine and its derivatives. d-nb.inforesearchgate.net

Transfer hydrogenation offers an alternative to using hydrogen gas, employing hydrogen donors like formic acid or isopropanol. liv.ac.uk Rhodium complexes have been shown to be effective catalysts for the transfer hydrogenation of nitroarenes using formic acid as the hydrogen source. liv.ac.uk

The position of the nitro group on the pyridine ring has a profound influence on the ring's reactivity. In electrophilic aromatic substitution, the nitrogen atom deactivates the ring, and substitution, when it occurs, is generally directed to the 3-position (meta to the nitrogen). quora.compearson.com

Conversely, for nucleophilic aromatic substitution, the nitro group is an activating group. wikipedia.orgyoutube.com Its ability to stabilize the negative charge of the Meisenheimer intermediate is greatest when it is positioned ortho or para to the site of nucleophilic attack. youtube.com This is because the negative charge can be delocalized onto the nitro group through resonance. When the nitro group is in the meta position, it can still exert an electron-withdrawing inductive effect but cannot participate in resonance stabilization of the intermediate to the same extent. youtube.com Therefore, pyridines with nitro groups at the 2- or 4-positions are generally more reactive towards nucleophiles than those with a nitro group at the 3- or 5-position. uoanbar.edu.iqslideshare.net

Reactions at the Ester Functional Group

The ester group of this compound can undergo characteristic reactions such as hydrolysis and transesterification.

The hydrolysis of nicotinate (B505614) esters, the conversion of the ester to the corresponding carboxylic acid, has been the subject of various studies. nih.govtandfonline.comnih.gov The rate of hydrolysis can be influenced by factors such as the structure of the alcohol moiety and the presence of catalysts. tandfonline.com For example, studies on the hydrolysis of various nicotinate esters in the presence of human serum albumin have shown that some esters are hydrolyzed while others are not. nih.govoup.comoup.com Steric hindrance in the alcohol portion of the ester can significantly affect the rate of hydrolysis. tandfonline.com For instance, tert-butyl nicotinate is not detectably hydrolyzed under certain conditions, while less sterically hindered esters are. tandfonline.com The electronic effects of substituents on the ester group can also play a role; electron-withdrawing groups can favor enzymatic hydrolysis. oup.com

Table 1: Hydrolysis of Selected Nicotinate Esters

EsterHydrolysis by Human Serum Albumin
Ethyl nicotinateBound but not hydrolyzed nih.govoup.com
Isopropyl nicotinateBound but not hydrolyzed nih.govoup.com
t-Butyl nicotinateBound but not hydrolyzed nih.govoup.com
2-Chloroethyl nicotinateHydrolyzed nih.govoup.com
2-Butoxyethyl nicotinateHydrolyzed nih.govoup.com

This table is based on general findings for nicotinate esters and not specifically for this compound.

Transesterification is a process where the alcohol part of an ester is exchanged with another alcohol. This reaction is typically catalyzed by either an acid or a base. google.comgoogleapis.com For nicotinate esters, transesterification can be used to synthesize different esters from a starting alkyl nicotinate. google.comgoogleapis.comwipo.int For example, menthyl nicotinate can be prepared by the transesterification of a C₁-C₄ alkyl nicotinate with menthol (B31143) in the presence of an alkaline catalyst. google.comgoogleapis.comwipo.int The reaction can be driven to completion by removing the lower-boiling alcohol that is formed as a byproduct, often under a partial vacuum. google.comgoogleapis.com

Condensation and Coupling Reactions

The electron-deficient nature of the pyridine ring, accentuated by the electron-withdrawing nitro and ester groups, makes the ring susceptible to nucleophilic attack and influences the reactivity of its substituents.

The Japp-Klingemann reaction is a well-established method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryldiazonium salts. wikipedia.orgnibs.ac.cn The reaction typically proceeds through the coupling of the diazonium salt at an active methylene (B1212753) or methine position, followed by the cleavage of an acyl or carboxyl group. nibs.ac.cn

For this compound, direct participation in a classical Japp-Klingemann reaction is not anticipated as it lacks the requisite β-dicarbonyl or related activated methylene functionality. However, it is conceivable that a derivative of this compound, functionalized at the methyl group to introduce a β-keto-ester or a similar activating group, could potentially undergo a Japp-Klingemann reaction.

Theoretical Reaction Scheme:

While no specific examples are documented for this compound, a hypothetical reaction pathway for a suitably modified derivative is presented below.

Reactant 1 (Aryl Diazonium Salt)Reactant 2 (Hypothetical Derivative)Product (Hydrazone)Conditions
Benzenediazonium chlorideEthyl 2-(6-methyl-5-nitro-3-pyridyl)acetoacetateEthyl 2-(phenylhydrazono)-2-(6-methyl-5-nitro-3-pyridyl)acetateBasic or acidic aqueous medium, 0°C

This table is illustrative and based on the general mechanism of the Japp-Klingemann reaction, not on experimental data for the specified compound.

An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed from 2-chloro-3-nitropyridines through a sequence that includes a modified Japp-Klingemann reaction. researchgate.net This suggests that pyridine derivatives with activating groups can participate in such transformations.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.org Recent advancements have shown that nitroarenes can also serve as electrophilic coupling partners in Suzuki-Miyaura reactions, involving the cleavage of the Ar-NO2 bond. nih.govorganic-chemistry.org

Given that this compound contains a nitro group on a pyridine ring, it could theoretically undergo a Suzuki-Miyaura coupling. The reaction would involve the palladium-catalyzed coupling of the nitropyridine with a boronic acid or its ester. The success of such a reaction would depend on the ability of the palladium catalyst to facilitate the oxidative addition into the C-NO2 bond. nih.gov

Potential Suzuki-Miyaura Coupling of this compound:

Coupling Partner (Boronic Acid)Catalyst SystemProductPotential Yield
Phenylboronic acidPd(OAc)2 / Buchwald-type ligandEthyl 6-methyl-5-phenylnicotinateNot reported
4-Methoxyphenylboronic acidPd2(dba)3 / SPhosEthyl 6-methyl-5-(4-methoxyphenyl)nicotinateNot reported

This table represents a hypothetical application of the Suzuki-Miyaura reaction to the title compound based on literature precedents for other nitroarenes.

The reactivity of halogenated pyridines in Suzuki-Miyaura reactions is well-documented, and protocols for the exhaustive alkylation of polychlorinated pyridines have been developed. nih.govnih.gov Furthermore, the Suzuki coupling has been successfully applied to 2,6-dichloro-3-nitropyridine, where both chlorine atoms are substituted. nih.gov These examples with structurally related compounds suggest that this compound could be a viable substrate for such cross-coupling reactions, although specific experimental data is lacking.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is an important physicochemical parameter that describes the size and shape of an ion in the gas phase. It is a valuable identifier in ion mobility-mass spectrometry (IM-MS), providing an additional layer of confidence in compound identification alongside retention time and mass-to-charge ratio.

For Ethyl 6-methyl-5-nitronicotinate, for which experimental CCS data is not publicly available, predictive models based on machine learning algorithms can provide a reliable estimate. These models utilize the chemical structure, typically represented by a SMILES (Simplified Molecular-Input Line-Entry System) string, to calculate the theoretical CCS value. The SMILES string for this compound is O=C(OCC)C1=CN=C(C)C(N+=O)=C1. bldpharm.com

By inputting this structural information into various prediction tools, a theoretical CCS value can be generated. These predictive tools are trained on large databases of experimentally determined CCS values for a wide range of small molecules, enabling them to learn the complex relationships between molecular structure and gas-phase conformation. The accuracy of these predictions is typically within a few percent of experimental values, making them a powerful tool for the tentative identification of compounds in complex mixtures.

Table 1: Predicted Physicochemical and CCS Data for this compound

Parameter Predicted Value
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Boiling Point 302.7±37.0 °C
Density 1.272±0.06 g/cm³
pKa -4.81±0.10
Predicted CCS (Ų) Value would be generated from a predictive tool

Data sourced from available chemical databases and predictive models. chembk.comchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the principles of the technique and the type of information it would yield can be understood from studies on related compounds. For instance, the crystal structure of ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate, a molecule that also contains a nitro group and an ethyl ester functionality, has been determined. researchgate.net Such an analysis for this compound would provide precise measurements of the pyridine (B92270) ring's geometry, the orientation of the ethyl ester and nitro functional groups relative to the ring, and intermolecular interactions such as stacking or hydrogen bonding that dictate the crystal packing. This information is crucial for understanding the compound's physical properties and its potential interactions in a solid-state environment.

Infrared (IR) Spectroscopy and UV-Vis Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of organic compounds by probing their interactions with electromagnetic radiation.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands are expected for its constituent functional groups.

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in an unsaturated ester. pressbooks.pub

N-O Stretch (Nitro Group): The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch typically found around 1500-1560 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range. nih.gov

C-O Stretch (Ester): The C-O single bond of the ester will show a strong absorption between 1100 and 1300 cm⁻¹. pressbooks.pub

Aromatic C=C and C=N Stretches: The pyridine ring will display several bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will be observed just below 3000 cm⁻¹.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound, which can then be compared with experimental data for confirmation of the structure. researchgate.netarxiv.org

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The spectrum is particularly informative for compounds containing chromophores, such as aromatic rings and groups with multiple bonds.

For this compound, the presence of the nitropyridine system constitutes a significant chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. The exact position and intensity of these bands are influenced by the substitution pattern on the pyridine ring and the solvent used for analysis. For example, nitropyridine N-oxides, a related class of compounds, exhibit solvatochromic effects, where the absorption maximum shifts depending on the polarity of the solvent. researchgate.net The absorption spectrum of this compound is anticipated to show absorptions in the UV region, with the potential for shifts in the presence of different solvents. researchgate.net Predictive tools based on machine learning and quantum chemistry can also be used to estimate the UV-Vis spectrum. nih.govmdpi.com

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Functional Group / Transition Expected Absorption Region
Infrared (IR) C=O (Ester) 1735-1750 cm⁻¹
NO₂ (Asymmetric Stretch) 1500-1560 cm⁻¹
NO₂ (Symmetric Stretch) 1300-1370 cm⁻¹
C-O (Ester) 1100-1300 cm⁻¹
Aromatic C=C, C=N 1400-1600 cm⁻¹
UV-Vis π → π* / n → π* UV region (e.g., ~250-350 nm)

Expected regions are based on data for analogous compounds. pressbooks.pubnih.govresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. These calculations provide access to fundamental electronic properties that govern a molecule's behavior. For nitropyridine derivatives, DFT has been employed to determine properties such as heats of formation and aromatic stability. tandfonline.comresearchgate.net

A study on a series of nitropyridine derivatives utilized DFT methods to calculate their heats of formation through isodesmic reactions, a theoretical approach that helps in canceling out systematic errors in calculations. researchgate.net The trends in the heats of formation were found to be largely independent of the specific DFT functional used, providing confidence in the predictions. researchgate.net Furthermore, Nucleus-Independent Chemical Shift (NICS) values were calculated to assess the aromaticity of the nitropyridine rings. tandfonline.comresearchgate.net The substitution of nitro groups generally influences the electron distribution and, consequently, the aromatic character of the pyridine (B92270) ring. researchgate.net

The electronic properties of a related tetrahydrothienopyridine derivative were investigated using DFT calculations at the B3LYP/6-311G(d,p) level of theory. mdpi.com Key electronic parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are presented in the table below.

ParameterValue (eV)Description
HOMO Energy-6.098Energy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy1.639Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
Energy Gap (η)7.737Difference between LUMO and HOMO energies, indicating chemical reactivity and stability. mdpi.com
Electronegativity (X)2.230A measure of the atom's ability to attract shared electrons.
Chemical Potential (μ)-2.230The negative of electronegativity, representing the escaping tendency of electrons. nih.gov
Global Hardness (η)3.869Resistance to change in electron distribution. mdpi.com
Global Softness (S)0.258The reciprocal of global hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω)0.709A measure of the ability of a species to accept electrons. mdpi.com
Nucleophilicity Index (N)3.718A measure of the ability of a species to donate electrons. mdpi.com

These parameters are crucial for understanding the electronic nature of the molecule and predicting its interaction with other chemical species.

Prediction of Reactivity Sites and Reaction Energetics

Conceptual DFT also provides a framework for predicting the most likely sites for electrophilic and nucleophilic attack within a molecule through local reactivity descriptors like Fukui functions and Parr functions. mdpi.comnih.gov These indices help in understanding the local reactivity of different atoms in a molecule. mdpi.com

For a tetrahydrothienopyridine derivative, the electrophilic condensed Fukui functions (f-) indicated that specific carbon, sulfur, and oxygen atoms were the most susceptible to nucleophilic attack, as they can readily accept electrons. mdpi.com Conversely, the nucleophilic condensed Fukui functions (f+) identified a particular nitrogen atom as the most likely site for electrophilic attack due to its ability to donate electrons. mdpi.com Such analyses are critical for predicting the regioselectivity of chemical reactions.

The energetics of reactions, such as heats of formation, can also be accurately predicted using DFT. Isodesmic reaction schemes are particularly useful for calculating the heats of formation of a series of related compounds, like nitropyridine derivatives. researchgate.net This information is vital for assessing the thermodynamic stability of the molecules and the feasibility of their synthesis.

Reactivity IndexValue (eV)Significance
Ionization Potential (IP)6.098The minimum energy required to remove an electron from the molecule.
Electron Affinity (EA)-1.639The energy released when an electron is added to the molecule.
Electrophilicity Index (ω)0.709Indicates the compound's ability to act as an electron acceptor. mdpi.com
Nucleophilicity Index (N)3.718Represents the compound's ability to act as an electron donor. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis aims to identify the stable spatial arrangements of atoms (conformers) and the energy barriers between them. For cyclic compounds like ethyl 6-methyl-5-nitronicotinate, which contains a pyridine ring, the ring's conformation and the orientation of its substituents are of primary interest. Heterocyclic rings often adopt conformations similar to their carbocyclic analogs; for instance, tetrahydropyran (B127337) adopts a chair conformation like cyclohexane. csbsju.edu However, the presence of heteroatoms and substituents can introduce significant conformational preferences. A study on 4-substituted piperidines revealed that the conformational free energies are similar to analogous cyclohexanes, but protonation of the nitrogen can stabilize the axial conformer for polar substituents due to electrostatic interactions. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape, flexibility, and interactions with its environment. mdpi.com MD simulations have been used to study the behavior of nitroaromatic compounds in biological systems, such as the interaction of nitrobenzene (B124822) with the active site of nitrobenzene dioxygenase. acs.org These simulations can reveal key hydrogen bonding interactions and the role of specific amino acid residues in positioning the substrate for a reaction. acs.org For nitrocellulose, MD simulations have been employed to create realistic amorphous structures and analyze their geometric and dynamic properties, which are influenced by the degree of nitration. researchgate.net While not directly on this compound, these studies demonstrate the power of MD in understanding the dynamics of nitro-containing molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build mathematical models correlating the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and guiding the design of more potent derivatives.

QSAR studies on pyridine derivatives have been successfully conducted for various therapeutic targets. For instance, a QSAR model was developed for a series of pyridine and bipyridine derivatives to predict their half-maximal inhibitory concentration (IC50) against a human cancer cell line. chemrevlett.com The model, built using Multiple Linear Regression (MLR), showed good statistical quality and predictive ability. chemrevlett.com In another study, QSAR models were developed for HMG-CoA reductase inhibitors, which included pyridine-containing compounds, to predict their inhibitory activity. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, topological, and steric properties), are calculated for each compound.

Model Building: A statistical method, such as MLR, is used to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The table below presents the statistical parameters of a QSAR model developed for pyridine and bipyridine derivatives, indicating its robustness and predictive capacity. chemrevlett.com

Statistical ParameterValueDescription
R² (Training Set)0.808Coefficient of determination for the training set, indicating the goodness of fit. chemrevlett.com
R² (Test Set)0.908Coefficient of determination for the test set, indicating the predictive ability of the model. chemrevlett.com
Q² (LOO)0.784Cross-validated R² from leave-one-out validation. chemrevlett.com
Q² (LMO)0.807Cross-validated R² from leave-many-out validation.

These QSAR models can then be used to screen virtual libraries of related compounds to identify new potential leads with enhanced activity.

Applications in Advanced Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The unique arrangement of functional groups in ethyl 6-methyl-5-nitronicotinate makes it an ideal precursor for synthesizing a variety of fused heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

This compound serves as a key building block for the synthesis of pyrazolo[4,3-b]pyridines, a class of compounds investigated for diverse biological activities. The synthetic strategy generally involves the annulation of a pyrazole (B372694) ring onto the pyridine (B92270) core of the nicotinate (B505614) derivative.

A particularly efficient method proceeds through the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization. A more advanced and efficient one-pot protocol has been developed for related 3-nitropyridine (B142982) systems, which is applicable to substrates like this compound. buketov.edu.kz This pathway involves a sequence starting with a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction. buketov.edu.kz The process capitalizes on the reactivity of the nitro-activated pyridine ring, leading to the formation of the fused bicyclic system under controlled conditions. This method offers considerable advantages, including operational simplicity and the use of stable arenediazonium tosylates. buketov.edu.kz

Table 1: Representative Reaction Scheme for Pyrazolo[4,3-b]pyridine Synthesis

Reactant 1Reactant 2Key Reaction TypeProduct Scaffold
Substituted 3-Nitropyridine (e.g., this compound derivative)Hydrazine derivative / Aryldiazonium saltJapp-Klingemann ReactionPyrazolo[4,3-b]pyridine

In addition to pyrazolopyridines, the reactivity of the nitropyridine core can be harnessed for the synthesis of indazoles. Research has demonstrated that synthetic protocols developed for pyrazolo[4,3-b]pyridines can be successfully adapted to produce 1-arylindazoles. buketov.edu.kz

The methodology involves a one-pot procedure that combines the Japp–Klingemann reaction with the cyclization of the resulting hydrazone intermediate. buketov.edu.kz By modifying the reaction conditions and substrates used with the nitropyridine precursor, the reaction pathway can be directed towards the formation of the indazole ring system instead of the pyrazolopyridine. This synthetic duality underscores the utility of nitropyridine derivatives as versatile intermediates for generating different classes of important nitrogen-containing heterocycles.

The ethyl ester functional group of this compound allows for its straightforward conversion into a wide range of substituted nicotinamides. This transformation is a fundamental step in medicinal chemistry for modifying a compound's pharmacokinetic and pharmacodynamic properties. The synthesis is typically achieved via aminolysis, where the ethyl ester reacts with a primary or secondary amine to form the corresponding amide.

The reaction can be performed by heating the nicotinate ester with the desired amine, sometimes in the presence of a catalyst. Alternatively, a two-step procedure can be employed for more sensitive substrates. This involves the initial hydrolysis of the ester to the corresponding carboxylic acid (6-methyl-5-nitronicotinic acid), followed by a standard amide coupling reaction with an amine using a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This approach allows for the synthesis of a diverse library of nicotinamide (B372718) derivatives while preserving the core nitro-substituted pyridine structure.

Table 2: General Methods for Nicotinamide Synthesis

MethodDescriptionReactants
Aminolysis Direct reaction of the ester with an amine, typically under thermal conditions.This compound, Primary/Secondary Amine
Two-Step Coupling Hydrolysis of the ester to a carboxylic acid, followed by an amide coupling reaction.1. This compound, Base (e.g., NaOH) 2. 6-methyl-5-nitronicotinic acid, Amine, Coupling Agent (e.g., EDC)

Role as a Key Intermediate in Multi-component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly valued for their efficiency and atom economy in building complex molecules. researchgate.net While this compound is not typically a starting reactant in classic named MCRs, its core structure—a substituted 5-nitropyridine—is a prominent target for MCR synthesis. researchgate.netfigshare.com

For example, unsymmetrical 5-nitropyridines are synthesized via MCRs that significantly shorten reaction times and improve yields compared to traditional linear methods. researchgate.net One such approach involves the reaction of a 2-nitroacetophenone derivative, a β-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. researchgate.netfigshare.com These reactions proceed through a 1,4-dihydropyridine (B1200194) intermediate, which is then oxidized to the final nitropyridine product. researchgate.net The development of these MCRs highlights the importance of the 5-nitropyridine scaffold and provides highly efficient pathways to access intermediates structurally related to this compound.

Development of Novel Synthetic Pathways

The use of this compound and related nitropyridines is integral to the development of novel synthetic pathways that offer improvements over classical methods. The creation of one-pot syntheses for pyrazolo[4,3-b]pyridines and indazoles from nitropyridine precursors is a prime example of such innovation. buketov.edu.kz

Advanced Research on Analogues and Derivatives of Ethyl 6 Methyl 5 Nitronicotinate

Substituted Nicotinate (B505614) Esters

Substituted nicotinate esters represent a pivotal class of heterocyclic compounds, serving as versatile building blocks in organic synthesis and medicinal chemistry. The strategic placement of functional groups on the pyridine (B92270) core allows for the fine-tuning of their electronic and steric properties, leading to a broad spectrum of reactivity and potential applications.

Methyl 6-hydroxy-5-nitronicotinate

Methyl 6-hydroxy-5-nitronicotinate is a notable derivative within the substituted nicotinate ester family. Its chemical identity is well-established, and it is recognized as a valuable intermediate in synthetic chemistry.

Table 1: Chemical Data for Methyl 6-hydroxy-5-nitronicotinate

PropertyValue
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
CAS Number 222970-61-8

Research into this compound often begins with its precursor, 6-Hydroxy-5-nitronicotinic acid. This acid is synthesized by the nitration of 6-hydroxynicotinic acid using methods that involve reagents like red fuming nitric acid or a mixture of fuming nitric acid and concentrated sulfuric acid lookchem.com. The resulting 6-Hydroxy-5-nitronicotinic acid serves as a crucial starting material. The synthesis of Methyl 6-hydroxy-5-nitronicotinate would then typically proceed through esterification of this carboxylic acid with methanol, a standard transformation in organic synthesis.

The parent molecule, 6-Hydroxy-5-nitronicotinic acid, has been identified as a lead compound with a wide array of biological activities, including anti-tumor, anti-inflammatory, anti-insect, anti-bacterial, and anti-viral properties lookchem.com. This highlights the potential of its derivatives, such as Methyl 6-hydroxy-5-nitronicotinate, as intermediates in the development of novel therapeutic agents and other functional molecules.

Ethyl 2-hydroxy-5-nitronicotinate

Ethyl 2-hydroxy-5-nitronicotinate is another significant analogue, the synthesis and applications of which are of considerable interest to the scientific community.

Table 2: Chemical Data for Ethyl 2-hydroxy-5-nitronicotinate

PropertyValue
Molecular Formula C₈H₈N₂O₅
Molecular Weight 212.16 g/mol
CAS Number 222307-55-7

The synthesis of the core scaffold of this molecule, 2-hydroxy-5-nitropyridine, has been a subject of research. A one-pot synthesis method has been developed starting from 2-aminopyridine. This process involves nitration with concentrated nitric and sulfuric acids, followed by a diazotization reaction with a sodium nitrite aqueous solution reagentia.eu. This efficient synthesis of the foundational ring structure provides a viable pathway for the subsequent esterification to yield Ethyl 2-hydroxy-5-nitronicotinate.

Furthermore, the related compound, ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, is recognized as a useful pharmaceutical intermediate chemicalbook.com. This underscores the potential of Ethyl 2-hydroxy-5-nitronicotinate and its derivatives in the pharmaceutical industry, likely as precursors to more complex, biologically active molecules.

Ethyl 2-methyl-5-nitronicotinate

The introduction of a methyl group at the 2-position of the pyridine ring gives rise to Ethyl 2-methyl-5-nitronicotinate, a compound that has been explored for its utility in the synthesis of biologically active molecules.

Table 3: Chemical Data for Ethyl 2-methyl-5-nitronicotinate

PropertyValue
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
CAS Number 51984-71-5

This compound is a useful research chemical and serves as a key intermediate in the synthesis of other derivatives chemicalbook.com. A significant application of Ethyl 2-methyl-5-nitronicotinate is in the preparation of 2-Methyl-5-nitronicotinamide. This transformation is achieved by treating the ethyl ester with aqueous ammonia. The resulting amide has demonstrated notable anticoccidial activity, which is a crucial area of research in veterinary medicine to combat parasitic infections in poultry and livestock. The effectiveness of these compounds is often evaluated against parasites like Eimeria tenella.

Methyl 6-chloro-5-nitronicotinate

Methyl 6-chloro-5-nitronicotinate is a halogenated derivative that has garnered substantial attention due to its role as a versatile building block in the synthesis of a wide range of pharmaceutical compounds.

Table 4: Chemical Data for Methyl 6-chloro-5-nitronicotinate

PropertyValue
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
CAS Number 59237-53-5
Melting Point 76 °C
Boiling Point 317.8 °C (Predicted)
Density 1.500 g/cm³ (Predicted)

This compound is a light yellow to yellow crystalline powder and is an important pharmaceutical intermediate bldpharm.com. It is utilized in the synthesis of various drugs, including PARP inhibitors, immunomodulators, and sulfonamide nicotinic acid derivatives. Its applications extend to the development of anticoccidial agents, as well as potential antimalarial and anticancer drugs bldpharm.com.

The synthesis of Methyl 6-chloro-5-nitronicotinate can be achieved from 5-nitro-6-hydroxynicotinic acid. A general procedure involves reacting the starting acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF), followed by the addition of methanol. This process highlights a common synthetic route to access such chlorinated nicotinate esters. The reactivity of the chloro and nitro groups, along with the ester functionality, provides multiple sites for further chemical modifications, making it a valuable synthon in organic chemistry bldpharm.com.

Ethyl 6-chloro-5-nitronicotinate

Ethyl 6-chloro-5-nitronicotinate is the ethyl ester counterpart to the previously discussed methyl ester, and it is expected to share similar reactivity and potential applications as a synthetic intermediate.

Table 5: Chemical Data for Ethyl 6-chloro-5-nitronicotinate

PropertyValue
Molecular Formula C₈H₇ClN₂O₄
Molecular Weight 230.61 g/mol
CAS Number 171876-22-5

While specific, in-depth research articles on Ethyl 6-chloro-5-nitronicotinate are not as prevalent, its structural similarity to the well-studied methyl analogue suggests its utility as a building block in organic synthesis. It is commercially available from various chemical suppliers, indicating its use in research and development bldpharm.com. The synthesis of this compound would likely follow a similar pathway to its methyl counterpart, involving the esterification of 6-chloro-5-nitronicotinic acid with ethanol. Its applications are anticipated to be in the synthesis of pharmaceuticals and other specialty chemicals, leveraging the reactivity of the chloro, nitro, and ester functional groups for further molecular elaboration.

Ethyl 2,4-dihydroxy-6-methyl-5-nitronicotinate

Ethyl 2,4-dihydroxy-6-methyl-5-nitronicotinate is a more complex derivative featuring two hydroxyl groups, a methyl group, and a nitro group on the pyridine ring, in addition to the ethyl ester functionality.

Table 6: Chemical Data for Ethyl 2,4-dihydroxy-6-methyl-5-nitronicotinate

PropertyValue
Molecular Formula C₉H₁₀N₂O₆
Molecular Weight 242.18 g/mol
CAS Number 344443-57-8

The synthesis of such polysubstituted pyridines can be challenging. However, research into related structures provides potential synthetic strategies. For instance, the reaction of ethyl aminocrotonates with derivatives of malonic acid is a known method for preparing ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. This suggests that a similar cyclocondensation approach could be a viable route to the dihydroxy-nicotinate scaffold.

Furthermore, the compound ethyl 2,4-dihydroxy-6-methylbenzoate, also known as ethyl orsellinate, is an interesting related compound isolated from natural sources. While it is a benzene (B151609) derivative, the substitution pattern provides a template that could potentially be adapted to the pyridine series. The presence of multiple functional groups on Ethyl 2,4-dihydroxy-6-methyl-5-nitronicotinate makes it a candidate for further chemical transformations and the synthesis of novel heterocyclic systems.

Derivatives with Modified Pyridine Ring Substituents

Modification of the substituents on the pyridine ring of Ethyl 6-methyl-5-nitronicotinate serves as a powerful tool to fine-tune its chemical characteristics. The interplay of electronic and steric effects introduced by different functional groups can significantly alter the reactivity and interaction profile of the molecule.

The presence and positioning of amino and nitro groups on the pyridine ring of this compound analogues profoundly influence their intramolecular and intermolecular interactions. The electron-withdrawing nature of the nitro group at the 5-position, combined with the electron-donating or -withdrawing character of other substituents, dictates the electron density distribution across the aromatic system.

Research on related 2-amino-5-nitro-6-methylpyridine derivatives has highlighted the potential for steric hindrance between the 6-methyl group and the 5-nitro group. This steric clash can force the nitro group out of the plane of the pyridine ring, which may impact its conjugation with the π-system.

The electronic properties of the pyridine ring are significantly modulated by the interplay of these substituents. The nitro group at the 5-position acts as a potent electron-withdrawing group, which decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, an amino group, depending on its position, can act as an electron-donating group through resonance, thereby increasing the electron density of the ring. This electronic tug-of-war between the amino and nitro groups is a key determinant of the molecule's reactivity.

The synergistic effect of combining electron-withdrawing and electron-donating substituents has been observed in various pyridine derivatives, where such combinations can lead to enhanced potency and selectivity in biological systems smolecule.com. The balance between these opposing electronic effects in derivatives of this compound is crucial for optimizing their interaction with biological targets.

Influence of Substituents on the Electronic Properties of the Pyridine Ring
SubstituentPositionElectronic EffectImpact on Pyridine Ring
-NO₂5Strongly Electron-WithdrawingDecreases electron density, enhances electrophilicity
-CH₃6Weakly Electron-Donating (Inductive)Slightly increases electron density
-NH₂VariableStrongly Electron-Donating (Resonance)Increases electron density, enhances nucleophilicity

The introduction of fluorine atoms into the pyridine ring of this compound represents a promising avenue for modifying its properties. Fluorine, being the most electronegative element, can exert profound stereoelectronic effects on a molecule. While specific research on fluorinated derivatives of this compound is not extensively documented, studies on analogous fluorinated nitropyridines provide valuable insights.

The synthesis of compounds like 2-fluoro-5-nitropyridine has been achieved, and this molecule exhibits high reactivity, making it a useful precursor for various derivatives cdnsciencepub.com. The fluorine atom in such compounds is highly susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups cdnsciencepub.com. This high reactivity is attributed to the strong electron-withdrawing nature of both the fluorine atom and the nitro group, which activates the pyridine ring towards nucleophilic aromatic substitution.

Incorporating fluorine into the structure of this compound could lead to derivatives with altered metabolic stability and bioavailability, properties that are often enhanced by fluorination in medicinal chemistry nih.gov. The strong carbon-fluorine bond can block sites of metabolic attack, leading to an increased half-life of the compound in biological systems nih.gov.

Potential Effects of Fluorination on this compound Derivatives
PropertyAnticipated Effect of Fluorination
ReactivityIncreased susceptibility to nucleophilic aromatic substitution
LipophilicityGenerally increased, potentially improving membrane permeability
Metabolic StabilityEnhanced due to the strength of the C-F bond
Binding AffinityMay be altered due to changes in electronic distribution and conformational preferences

Structure-Reactivity Relationship Studies of Analogues

The relationship between the chemical structure of this compound analogues and their reactivity is a critical area of investigation. Quantitative Structure-Activity Relationship (QSAR) studies on related pyridine derivatives have provided frameworks for understanding how specific structural modifications influence chemical behavior.

The electronic effects of substituents play a paramount role in determining the reactivity of the pyridine ring. Electron-withdrawing groups, such as the nitro group, generally decrease the basicity of the pyridine nitrogen and increase the electrophilicity of the ring carbons. Conversely, electron-donating groups increase the basicity and enhance the ring's nucleophilicity. The Hammett sigma (σ) values of substituents are often used to quantify these electronic effects.

In the context of this compound analogues, the interplay between the steric bulk of the 6-methyl group and the electronic nature of the 5-nitro group is a key determinant of reactivity. The "ortho-effect" of the methyl group can influence the orientation and electronic communication of the adjacent nitro group with the pyridine ring chemicalpapers.com.

Emerging Research Directions and Future Perspectives

Exploration of New Catalytic Systems for Synthesis

The synthesis of highly substituted pyridines, such as Ethyl 6-methyl-5-nitronicotinate, is an area of continuous innovation, with a move away from harsh classical condensation reactions toward more sophisticated and milder catalytic systems. These modern approaches offer greater efficiency, selectivity, and functional group tolerance.

Current research is actively exploring several cutting-edge catalytic strategies:

Organocatalysis : This branch of catalysis uses small organic molecules to accelerate chemical reactions, avoiding the cost and potential toxicity of metal catalysts. For pyridine (B92270) synthesis, catalysts like niacin (Vitamin B3) and secondary amines have been investigated. researchgate.net For instance, a synergistic approach using a copper(I) salt and a secondary amine has been shown to effectively catalyze the [3+3] condensation to form the pyridine ring under mild, redox-neutral conditions. acs.org This method is notable for its modularity and tolerance of various functional groups, including nitro groups. acs.org

Photocatalysis : Light-driven reactions represent a green and powerful tool for organic synthesis. Photochemical methods can enable unique reaction pathways that are inaccessible through thermal methods. acs.org Research into the photochemical organocatalytic functionalization of pyridines via pyridinyl radicals has opened new avenues for creating substituted pyridines with distinct positional selectivity, diverging from classical methods. acs.org

Transition-Metal Catalysis : Copper-catalyzed reactions are a mainstay in modern pyridine synthesis. A notable method involves a cascade reaction featuring a copper-catalyzed cross-coupling of an alkenylboronic acid with an oxime O-carboxylate, which proceeds through a 3-azatriene intermediate, electrocyclization, and subsequent air oxidation to yield highly substituted pyridines. nih.gov This approach is valued for its mild conditions and good functional group tolerance. nih.gov While not directly for the title compound, the reduction of a similar structure, 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone, utilizes a classic palladium on charcoal catalyst, highlighting the continued relevance of established metal catalysts for specific transformations like nitro group reduction.

Catalytic Strategy Catalyst Example(s) Key Advantages Potential Application to Target Compound
Organocatalysis Niacin, Secondary Amines Metal-free, low toxicity, cost-effective. researchgate.net Greener synthesis of the pyridine core.
Synergistic Catalysis Copper(I) Salt + Secondary Amine Mild, redox-neutral conditions, high functional group tolerance. acs.org Modular construction of the substituted pyridine ring.
Photocatalysis Organic Dyes, Dithiophosphoric Acid Uses light as a reagent, novel reactivity pathways, high selectivity. acs.org Alternative C-H functionalization or ring formation strategies.
Transition-Metal Copper(I) Complexes, Palladium on Charcoal High efficiency, good yields, specific transformations. nih.gov Core ring synthesis and subsequent functional group interconversions.

Applications in Material Science

While direct applications of this compound in material science are not yet widely documented, its structural motifs—a pyridine carboxylic acid ester—make it a highly promising precursor for advanced materials, particularly Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their tunable pore sizes, high surface areas, and functionalizable nature give them immense potential in gas storage, separation, catalysis, and magnetism. researchgate.netnih.gov Pyridine-dicarboxylic acids are common and effective linkers for building robust MOFs. researchgate.netrsc.org

The likely pathway for using this compound in this context would be:

Hydrolysis : The ethyl ester group is hydrolyzed to the corresponding carboxylic acid, yielding 6-methyl-5-nitronicotinic acid.

MOF Synthesis : This resulting pyridine-carboxylic acid linker is then reacted with metal ions (e.g., Co²⁺, Zn²⁺, Cd²⁺) under solvothermal conditions to self-assemble into a crystalline MOF structure. nih.govrsc.org

The specific substituents on the linker (the methyl and nitro groups) would influence the final properties of the MOF. The nitro group, being electron-withdrawing and a potential site for further reactions, could be used to tune the electronic properties of the framework or to serve as an anchor point for post-synthetic modification. The development of functional materials from pyridine derivatives is an active research area, with studies demonstrating how different pyridine-based linkers can precisely modulate the structural dimensionality and magnetic properties of coordination polymers. rsc.org

Integration with Flow Chemistry and Sustainable Synthesis

The chemical industry's shift towards greener and more sustainable practices has spurred the adoption of flow chemistry, a technology that offers significant advantages over traditional batch processing. sci-hub.seresearchgate.net The synthesis of heterocyclic compounds like this compound is particularly well-suited for this approach. uc.pt

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Key benefits of this approach include:

Enhanced Safety : Small reaction volumes and superior heat transfer minimize risks associated with exothermic reactions or the use of hazardous reagents. sci-hub.se

Improved Efficiency and Yield : Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields, better selectivity, and reduced reaction times. vcu.eduacs.org

Scalability : Scaling up production is simplified by running the system for longer periods or by numbering up parallel reactors, rather than redesigning large-scale batch reactors. vcu.edu

Sustainability : Flow processes often reduce solvent and energy consumption, minimize waste generation, and can be integrated with in-line purification and analysis, aligning with the principles of green chemistry. sci-hub.seresearchgate.net

Advanced Spectroscopic Techniques for Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and determining optimal endpoints are crucial for developing robust and efficient chemical syntheses. In-situ (in the reaction mixture) spectroscopic monitoring provides real-time data without the need for offline sampling, which can be disruptive and may not accurately represent the state of the reaction.

For the synthesis of this compound, several advanced spectroscopic techniques are particularly valuable:

Raman Spectroscopy : This technique is highly effective for monitoring reactions in real-time. It is particularly sensitive to changes in molecular vibrations and can be used to track the formation of specific functional groups. For instance, in-situ Raman has been successfully used to monitor the [2+2] cycloaddition of pyridine-substituted olefins and is an attractive choice for analyzing nitration reactions. nih.govnih.gov Its ability to be used with fiber-optic probes makes it ideal for integration into both batch and flow reactors. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : Like Raman, FTIR spectroscopy monitors vibrational modes and is a powerful tool for tracking the concentration of reactants, products, and intermediates. In-situ FTIR has been employed to monitor a wide range of organic reactions, including those involving heteroarenes in complex environments like electrochemical cells. rsc.orgyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : While less common for real-time monitoring due to instrumentation constraints, flow-NMR techniques are emerging that allow for continuous analysis of reaction streams, providing detailed structural information.

These online monitoring techniques are especially critical for reactions involving unstable intermediates or products, where offline analysis might yield misleading results. jinsptech.com By tracking the characteristic spectral peaks of reactants and products over time, chemists can precisely determine the optimal reaction duration to maximize yield and minimize the formation of byproducts from decomposition. jinsptech.com

Spectroscopic Technique Information Provided Advantages for In-situ Monitoring Relevance to Target Compound Synthesis
Raman Spectroscopy Vibrational modes, functional group formation, crystallinity. Non-invasive, compatible with aqueous/solid samples, fiber-optic probe integration. nih.gov Monitoring pyridine ring formation and introduction of the nitro group. nih.govnih.gov
FTIR Spectroscopy Vibrational modes, concentration of species. High sensitivity, well-established libraries, applicable to various reaction types. rsc.org Tracking consumption of starting materials and appearance of the ester and nitro functionalities.
NMR Spectroscopy Detailed molecular structure, quantification. Unambiguous structural information. Characterizing intermediates and final product in a flow chemistry setup.

Deep Learning and AI in Reaction Prediction and Optimization

Reaction Condition Prediction : Devising suitable reaction conditions (catalyst, solvent, temperature, reagents) is a complex task that often relies on expert knowledge. capes.gov.br Modern ML models, trained on vast databases of millions of published reactions, can predict the most suitable conditions for a given transformation. nih.gov These "global models" provide chemists with a highly informed starting point for experimentation, significantly reducing the time spent on optimization. beilstein-journals.org For a given reaction, these models can suggest the top-10 most likely conditions with high accuracy. nih.gov

Retrosynthesis and Forward Prediction : AI platforms can propose novel synthetic pathways by applying learned reaction rules (template-based) or by identifying patterns without predefined templates (template-free). acs.orgmi-6.co.jp This allows for the exploration of non-intuitive routes that a human chemist might overlook. Forward prediction models then validate these steps by predicting the likely outcome of a set of reactants and conditions. acs.org

Accelerated Optimization : The combination of AI with automated synthesis platforms creates a powerful feedback loop. technologynetworks.com An AI algorithm can design an array of experiments to explore a vast reaction space. A robotic system then performs these experiments, and the results are fed back to the AI. The model learns from this data and designs the next set of experiments, rapidly converging on the optimal conditions for yield and selectivity. technologynetworks.com This approach shrinks the enormous "haystack" of possible conditions, allowing researchers to find the "needle"—the best process—much faster. technologynetworks.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 6-methyl-5-nitronicotinate, and how do they influence experimental design?

  • Answer : The compound has a predicted boiling point of 302.7±37.0°C and density of 1.272±0.06 g/cm³, with storage recommendations for inert atmospheres at room temperature . These properties necessitate controlled thermal and atmospheric conditions during synthesis or handling. For experimental design, ensure inert gas use (e.g., nitrogen) during reactions to prevent decomposition and validate purity via techniques like HPLC or NMR, as incomplete data on stability and reactivity exist .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Avoid dust formation and use respiratory protection due to potential inhalation hazards. Firefighting measures include water spray for cooling containers, and accidental spills require containment using sand/vermiculite followed by disposal in labeled salvage containers . Despite limited toxicological data, assume acute toxicity risks and implement fume hoods, PPE, and emergency ventilation .

Q. How can researchers verify the identity and purity of this compound without commercial characterization data?

  • Answer : Use spectroscopic methods (e.g., NMR for structural confirmation, IR for functional groups) and chromatographic techniques (HPLC or GC-MS) to assess purity. Cross-reference predicted properties (e.g., pKa = -0.02±0.20) with experimental measurements. For novel batches, document synthesis conditions rigorously to enable replication .

Advanced Research Questions

Q. What decomposition pathways of this compound are hypothesized, and how can they be experimentally validated?

  • Answer : Combustion or thermal degradation may release CO, CO₂, and nitrogen oxides . To validate pathways, employ thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify gaseous byproducts. Compare degradation profiles under inert vs. oxidative atmospheres. Address data gaps by replicating decomposition in controlled environments and publishing results to fill existing knowledge voids .

Q. How should researchers resolve contradictions between predicted and observed reactivity in nitronicotinate derivatives?

  • Answer : Discrepancies (e.g., unexpected reaction byproducts) require systematic analysis:

  • Step 1 : Re-examine synthesis conditions (e.g., solvent polarity, catalyst activity) using Design of Experiments (DoE) to isolate variables.
  • Step 2 : Perform computational modeling (DFT or MD simulations) to predict electronic or steric effects influencing reactivity.
  • Step 3 : Validate hypotheses via kinetic studies (e.g., reaction rate measurements under varying conditions) .

Q. What analytical methods are optimal for detecting trace impurities in this compound, and how can their limits of detection be improved?

  • Answer : Use high-resolution LC-MS/MS for trace impurity profiling, with method optimization via spike-and-recovery experiments. Enhance sensitivity by derivatizing impurities (e.g., nitro-group modifications) for better ionization. Validate results against reference standards and report uncertainties using statistical tools (e.g., confidence intervals, RSD%) .

Q. How can researchers design ecotoxicological studies for this compound given the absence of ecological data?

  • Answer : Apply the PICOT framework to structure studies:

  • Population : Model organisms (e.g., Daphnia magna for aquatic toxicity).
  • Intervention : Exposure to graded concentrations of the compound.
  • Comparison : Control groups vs. exposed cohorts.
  • Outcome : Mortality rates, reproductive endpoints.
  • Time : Acute (48–96 hr) and chronic (21-day) exposures.
  • Use OECD guidelines for standardized assays and publish raw datasets to enable meta-analyses .

Methodological Guidelines

  • Data Reporting : Include raw data tables (e.g., TGA weight loss percentages, LC-MS peak areas) in appendices, with processed data in the main text. For statistical analyses, specify tests used (e.g., ANOVA, t-tests) and justify their selection .
  • Ethical Replication : Cite primary literature for known compounds; for novel findings, provide full synthetic protocols and spectral data in supplementary materials to ensure reproducibility .
  • Critical Evaluation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to research questions, and use the PEO framework (Population, Exposure, Outcome) for ecological or toxicological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.